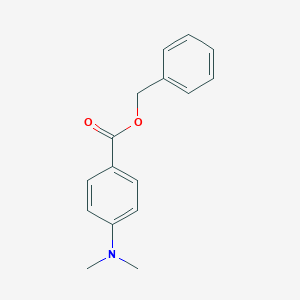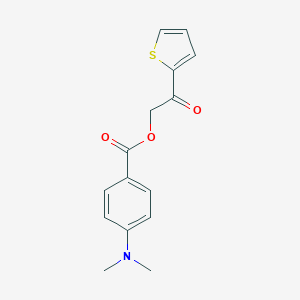
Benzyl 4-(dimethylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)benzoic acid (phenylmethyl) ester is a benzoate ester.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Microwave Irradiation in Synthesis : Benzyl 4-hydroxy benzoate, a related compound, was prepared using benzyl chloride and p-hydroxyl benzoic acid, demonstrating the efficiency of microwave irradiation in synthesis with a high yield of 98.2% (Ding Man-hua, 2005).
- Catalysis in Oxidation Reactions : The compound has been involved in catalysis, notably in the liquid phase oxidation of benzyl alcohol, with 4-dimethylaminopyridine acting as a co-catalyst. This research highlights its role in influencing the ratio of reaction products such as benzaldehyde, benzyl benzoate, and benzoic acid (K. Y. Koltunov, E. V. Ishchenko, V. Sobolev, 2018).
Applications in Material Science
- Corrosion Inhibition : A derivative of benzyl 4-(dimethylamino)benzoate was synthesized and showed effectiveness as a corrosion inhibitor for carbon steel in acidic media. This compound acted as a mixed-type inhibitor and demonstrated increased charge transfer resistance and decreased double-layer capacitance (A. El-Tabei, M. Hegazy, 2014).
- Polymerization in Dental Adhesives : The compound has been used to initiate the spontaneous polymerization of aqueous acidic dental adhesive systems, indicating its potential in dental material science (X. Bai, Ningjing Wu, Yi Liu, Ying Zhang, Y. Wang, 2013).
Propiedades
Nombre del producto |
Benzyl 4-(dimethylamino)benzoate |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
benzyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C16H17NO2/c1-17(2)15-10-8-14(9-11-15)16(18)19-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Clave InChI |
KAQXEMSHTWYFQB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B338919.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B338920.png)
![2-(3,4-Dichlorophenyl)-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B338922.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl 2-{2-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-2-oxoethyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B338924.png)
![2-(2-Naphthyl)-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B338926.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B338927.png)
![2-(4-Chlorophenyl)-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B338928.png)
![4-[2-({[(4-Tert-butylbenzoyl)amino]acetyl}oxy)acetyl]phenyl 4-methylbenzoate](/img/structure/B338930.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 2-(4-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B338933.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 2-methoxybenzoate](/img/structure/B338934.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 4-[(4-bromophenoxy)methyl]benzoate](/img/structure/B338936.png)
![2-(4-Ethylphenyl)-2-oxoethyl 4-[(4-bromophenoxy)methyl]benzoate](/img/structure/B338937.png)